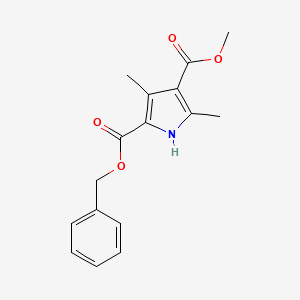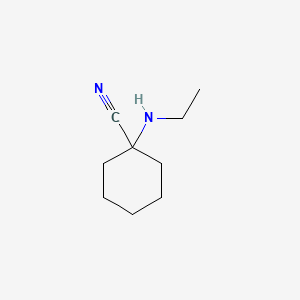
1,2-Dichloro-3-nitropropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dichloro-3-nitropropane is an organic compound with the molecular formula C3H5Cl2NO2 It is a member of the nitroalkane family, characterized by the presence of both nitro and chloro functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Dichloro-3-nitropropane can be synthesized through a multi-step process involving the chlorination and nitration of propane derivatives. One common method involves the chlorination of 1,3-dichloropropane followed by nitration using nitric acid under controlled conditions . The reaction conditions typically require a catalyst and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination and nitration processes. These methods are optimized for high yield and purity, utilizing advanced chemical engineering techniques to control reaction parameters and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Dichloro-3-nitropropane undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroalkenes or nitroalkanes.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
Substitution: The chloro groups can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or ammonia under basic conditions.
Major Products Formed:
Oxidation: Nitroalkenes, nitroalkanes.
Reduction: Amines, hydroxylamines.
Substitution: Hydroxy derivatives, amino derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Dichloro-3-nitropropane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a component in certain industrial processes.
Wirkmechanismus
The mechanism of action of 1,2-Dichloro-3-nitropropane involves its interaction with biological molecules and enzymes. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the inhibition of specific enzymes or disruption of cellular pathways .
Vergleich Mit ähnlichen Verbindungen
- 1-Nitropropane
- 2-Nitropropane
- 1,3-Dichloropropane
- 2-Chloro-2-nitropropane
Comparison: 1,2-Dichloro-3-nitropropane is unique due to the presence of both nitro and chloro groups, which confer distinct reactivity and chemical properties. Compared to other nitroalkanes, it exhibits different reactivity patterns in oxidation and reduction reactions. The presence of chloro groups also allows for unique substitution reactions not observed in other nitroalkanes .
Eigenschaften
CAS-Nummer |
88947-51-7 |
|---|---|
Molekularformel |
C3H5Cl2NO2 |
Molekulargewicht |
157.98 g/mol |
IUPAC-Name |
1,2-dichloro-3-nitropropane |
InChI |
InChI=1S/C3H5Cl2NO2/c4-1-3(5)2-6(7)8/h3H,1-2H2 |
InChI-Schlüssel |
YPSGSWCFCUVEPL-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CCl)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl 4-fluorobenzoate](/img/structure/B11957458.png)






![3-[(4-Chloro-3-nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11957502.png)

![1,4,5,6,7,16,17,18,19,19,20,20-Dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene-11-sulfonic acid](/img/structure/B11957515.png)
